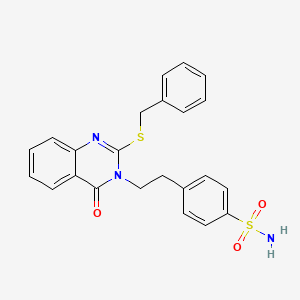![molecular formula C33H33N5O3 B12400538 1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the rhodamine family, which is widely recognized for its fluorescent properties. The compound’s structure includes a spiro linkage, which contributes to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves several steps. One common method includes the reaction of 3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindoline-1,9’-xanthen]-3-one with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the spiro linkage, which undergoes structural changes upon binding to target molecules. This interaction leads to an increase in fluorescence intensity, making it a valuable tool for imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea include:
Rhodamine B: Another member of the rhodamine family, known for its strong fluorescence and use in similar applications.
The uniqueness of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity compared to other rhodamine derivatives.
Eigenschaften
Molekularformel |
C33H33N5O3 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylurea |
InChI |
InChI=1S/C33H33N5O3/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)41-29)24-15-11-10-14-23(24)31(39)38(33)37-32(40)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,40) |
InChI-Schlüssel |
AQGOPCYISIIYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=O)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



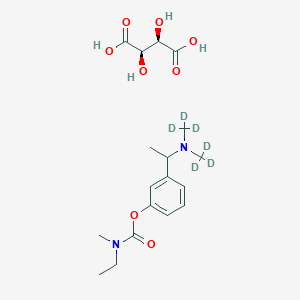
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)


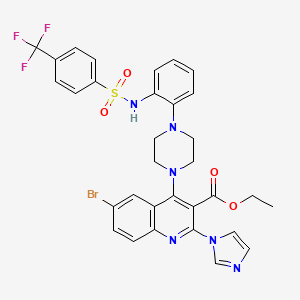
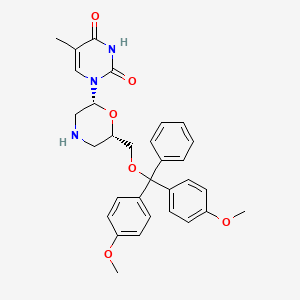

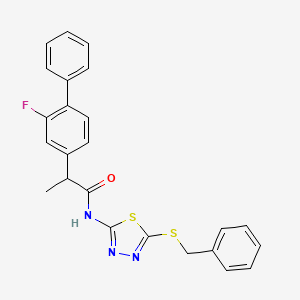
![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
